[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl](4-methoxyphenyl)methanone
Description
This compound is a triazole-based methanone derivative with a 3,5-dichlorophenyl group at position 1 and a methyl group at position 5 of the triazole ring. The methanone moiety is attached to a 4-methoxyphenyl group, contributing to its planar aromatic structure. The chlorine atoms on the phenyl ring enhance electron-withdrawing effects, while the methoxy group provides moderate electron-donating properties.
Properties
IUPAC Name |
[1-(3,5-dichlorophenyl)-5-methyltriazol-4-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-10-16(17(23)11-3-5-15(24-2)6-4-11)20-21-22(10)14-8-12(18)7-13(19)9-14/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDQZOSSKYNPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-ylmethanone is a member of the triazole class of compounds, known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-ylmethanone
- Molecular Formula : CHClNO
- Molecular Weight : 270.11 g/mol
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. In particular, compounds similar to the one discussed have shown significant activity against various bacterial and fungal strains. For instance:
- Antibacterial Activity : Studies indicate that triazoles exhibit moderate to strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has demonstrated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating mitochondrial functions and inhibiting specific cellular pathways . The presence of the triazole ring is crucial for its interaction with cellular targets.
Enzyme Inhibition
Enzyme inhibition studies reveal that triazoles can act as effective inhibitors for several enzymes involved in key metabolic processes:
- Acetylcholinesterase Inhibition : Some derivatives have been shown to inhibit acetylcholinesterase, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Study 1: Antibacterial Screening
A study conducted on synthesized triazole derivatives found that compounds with similar structures demonstrated significant antibacterial activity. The screening involved testing against multiple strains with results indicating:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | E. coli | 20 |
| B | S. aureus | 25 |
| C | Bacillus subtilis | 18 |
This highlights the potential of triazole derivatives in developing new antimicrobial agents.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that certain triazole derivatives significantly reduced cell viability:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| D | MCF-7 | 15 |
| E | HeLa | 10 |
| F | A549 | 12 |
These results suggest a promising role for triazole compounds in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Structural Features:
| Compound Name | Triazole Substituents (Position 1/5) | Methanone-Linked Group | Molecular Weight (g/mol) | Dihedral Angle* (Triazole-Methanone) |
|---|---|---|---|---|
| Target Compound | 3,5-Dichlorophenyl / Methyl | 4-Methoxyphenyl | 376.21† | Not reported |
| (4-Methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone | Pentafluorophenyl / Trifluoromethyl | 4-Methylphenyl | 436.28 | 44.5° (analogous structure) |
| 1-(3,5-Bis(trifluoromethyl)phenyl)-5-methyl-1H-1,2,3-triazol-4-ylmethanone | 3,5-Bis(trifluoromethyl)phenyl / Methyl | 4-Pyridinyl | 400.28 | Not reported |
| (4-((1-(3,5-Difluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)(phenyl)methanone | 3,5-Difluorophenyl / Trifluoromethyl | Methoxy-linked phenyl | 503.35 | Not reported |
*Dihedral angles influence molecular conformation and packing. The target compound’s conformation is expected to differ due to steric and electronic effects of chlorine vs. fluorine.
Electronic Effects:
- Chlorine vs.
- Methoxy Group: The 4-methoxyphenyl group increases electron density on the aromatic ring, contrasting with pyridinyl (electron-deficient) or methylphenyl (neutral) groups in analogs .
Physicochemical Properties
- Lipophilicity: The chlorine atoms and methoxy group likely result in a higher LogP (estimated ~3.5–4.0) compared to fluorinated analogs (e.g., trifluoromethyl-substituted compounds in ), which may improve membrane permeability but reduce aqueous solubility.
- Thermal Stability: Fluorinated analogs (e.g., pentafluorophenyl derivatives ) exhibit higher thermal stability due to strong C–F bonds, whereas the target compound’s C–Cl bonds may confer moderate stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
